Kaliumoxonat
Übersicht
Beschreibung
Es ist vor allem für seine Rolle als Uricase-Inhibitor bekannt, was es in verschiedenen medizinischen und wissenschaftlichen Anwendungen nützlich macht . Kaliumoxonat ist ein weißer bis gräulich-weißer Feststoff, der in Wasser löslich, aber in organischen Lösungsmitteln wie Ethanol und Ether unlöslich ist .
Wissenschaftliche Forschungsanwendungen
Potassium oxonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving uricase inhibition and its effects on metabolic pathways.
Medicine: Potassium oxonate is used to induce hyperuricemia in animal models for studying gout and other related conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
Potassium oxonate primarily targets two enzymes: xanthine oxidase (XOD) and orotate phosphoribosyltransferase (OPRT) . XOD is a key rate-limiting enzyme in uric acid metabolism, making it a vital target for reducing uric acid production . OPRT is involved in the production of 5-fluorouracil (5-FU), a chemotherapeutic agent .
Mode of Action
Potassium oxonate interacts with its targets by competitive inhibition. Due to its structural similarity to the purine ring of uric acid, it can competitively bind with XOD, partly inhibiting the activity of this enzyme . It also competitively inhibits OPRT, thereby decreasing the activation of 5-FU, particularly in the gut .
Biochemical Pathways
The inhibition of XOD by potassium oxonate affects the purine catabolism pathway, leading to a decrease in uric acid production . This results in hypouricemic effects, lowering the serum uric acid levels . The inhibition of OPRT affects the activation of 5-FU, reducing its incorporation into RNA .
Pharmacokinetics
The pharmacokinetics of potassium oxonate are characterized by its preferential localization in the gut, where it inhibits OPRT . This selective distribution allows it to decrease the gastrointestinal toxicity of 5-FU without affecting its antitumor activity .
Result of Action
The primary molecular effect of potassium oxonate’s action is the reduction of uric acid levels in the serum . On a cellular level, it suppresses the activities of XOD and adenosine deaminase (ADA) in the liver . It also down-regulates the renal mRNA and protein expression of XOD .
Action Environment
The action, efficacy, and stability of potassium oxonate can be influenced by various environmental factors. For instance, the diet of an individual, particularly the intake of purine-rich food, alcohol, and fructose, can affect the incidence and severity of hyperuricemia . Therefore, these factors can potentially influence the effectiveness of potassium oxonate in managing hyperuricemia .
Biochemische Analyse
Biochemical Properties
Potassium oxonate plays a significant role in biochemical reactions by inhibiting the enzyme uricase. Uricase is responsible for the oxidation of uric acid to allantoin, a more soluble compound. By inhibiting uricase, potassium oxonate increases the levels of uric acid in the body, which is useful for creating animal models of hyperuricemia. Additionally, potassium oxonate interacts with xanthine oxidase, an enzyme involved in purine metabolism, further contributing to elevated uric acid levels .
Cellular Effects
Potassium oxonate has notable effects on various cell types and cellular processes. In hyperuricemic models, it has been observed to cause renal damage and inflammation. This compound influences cell signaling pathways, particularly those related to inflammation, such as the NLRP3 inflammasome pathway. Potassium oxonate also affects gene expression by upregulating inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-18, which are critical in the inflammatory response .
Molecular Mechanism
At the molecular level, potassium oxonate exerts its effects primarily through enzyme inhibition. It competitively binds to uricase, preventing the conversion of uric acid to allantoin. This inhibition leads to an accumulation of uric acid, which can form crystals and cause gout-like symptoms. Potassium oxonate also inhibits xanthine oxidase, reducing the breakdown of purines and further increasing uric acid levels. These interactions result in changes in gene expression, particularly those involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium oxonate change over time. Initially, it rapidly increases uric acid levels, leading to acute hyperuricemia. Over prolonged periods, it can cause chronic renal damage and inflammation. The stability of potassium oxonate in biological systems is relatively high, but it can degrade into cyanuric acid in the gastrointestinal tract. Long-term studies have shown that continuous administration of potassium oxonate can lead to sustained hyperuricemia and associated renal damage .
Dosage Effects in Animal Models
The effects of potassium oxonate vary with different dosages in animal models. Low doses are sufficient to induce hyperuricemia, while higher doses can cause more severe renal damage and inflammation. Toxic effects, such as nephrotoxicity, are observed at high doses. The threshold for these adverse effects is dose-dependent, and careful titration is necessary to balance the desired hyperuricemic effect with potential toxicity .
Metabolic Pathways
Potassium oxonate is involved in metabolic pathways related to purine metabolism. It inhibits uricase and xanthine oxidase, leading to an accumulation of uric acid. This compound also affects glycerophospholipid metabolism and glycosylphosphatidylinositol-anchored protein biosynthesis, which are pathways associated with lipid metabolism disorders. These interactions highlight the compound’s role in disrupting normal metabolic processes .
Transport and Distribution
Potassium oxonate is primarily transported and distributed within the gastrointestinal tract and kidneys. It is absorbed in the small intestines and distributed to intracellular sites, where it exerts its inhibitory effects on uricase and xanthine oxidase. The compound is converted to cyanuric acid in the gastrointestinal tract, which is then excreted. This distribution pattern limits its effects to specific tissues, reducing systemic toxicity .
Subcellular Localization
The subcellular localization of potassium oxonate is mainly within the intracellular sites of the small intestines and kidneys. It targets the cytoplasm, where it interacts with uricase and xanthine oxidase. This localization is crucial for its inhibitory effects on these enzymes. Potassium oxonate does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Kaliumoxonat kann durch Oxidation von Allantoin oder Harnsäure in einer wässrigen Kaliumhydroxidlösung synthetisiert werden. Die oxidative Zersetzung wird typischerweise mit Oxidationsmitteln wie Kaliumpermanganat, Mangandioxid oder Wasserstoffperoxid durchgeführt . Die Reaktion umfasst die folgenden Schritte:
- Lösen von Allantoin oder Harnsäure in wässrigem Kaliumhydroxid.
- Zugabe des Oxidationsmittels zu der Lösung.
- Entfernung der unlöslichen Substanzen.
- Behandlung der Lösung mit Säure zur Fällung von this compound.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist optimiert, um die Umweltbelastung durch Vermeidung der Verwendung schädlicher Verbindungen zu minimieren . Die Produktion beinhaltet eine kontinuierliche Überwachung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Kaliumoxonat durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Säuren oder Basen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Mangandioxid, Wasserstoffperoxid.
Reduktionsmittel: Spezifische Reduktionsmittel abhängig vom gewünschten Produkt.
Säuren und Basen: Starke Säuren wie Salzsäure oder Basen wie Kaliumhydroxid.
Hauptprodukte
Cyanursäure: Bildet sich durch Oxidationspfade.
5-Fluorouridin-5'-monophosphat: Gehemmt durch this compound in Gegenwart von 5-Fluorouracil.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Medizin: This compound wird verwendet, um Hyperurikämie in Tiermodellen zur Untersuchung von Gicht und anderen verwandten Erkrankungen zu induzieren.
Industrie: Wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch Hemmung von Uricase aus, einem Enzym, das für die Oxidation von Harnsäure zu Allantoin verantwortlich ist . Diese Hemmung führt zu erhöhten Harnsäurespiegeln, was bei der Erstellung von Tiermodellen der Hyperurikämie nützlich ist. Zusätzlich hemmt this compound die Phosphorylierung von 5-Fluorouracil zu 5-Fluorouridin-5'-monophosphat, was den Pyrimidinstoffwechsel beeinflusst .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Allopurinol: Ein weiterer Uricase-Inhibitor, der zur Behandlung von Gicht eingesetzt wird.
Febuxostat: Ein nicht-puriner selektiver Inhibitor der Xanthinoxidase.
Rasburicase: Eine rekombinante Form von Uricase, die zur Behandlung von Hyperurikämie eingesetzt wird.
Einzigartigkeit
Kaliumoxonat ist einzigartig in seiner Doppelfunktion als Uricase-Inhibitor und Modulator des Pyrimidinstoffwechsels . Im Gegensatz zu Allopurinol und Febuxostat, die hauptsächlich auf Xanthinoxidase abzielen, hat this compound breitere Anwendungen sowohl in der Forschung als auch in klinischen Umgebungen.
Eigenschaften
IUPAC Name |
potassium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPCTXZQXAVYNG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2KN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046568 | |
Record name | Potassium oxonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-75-2 | |
Record name | Oteracil potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium oxonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OTERACIL POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R7FFA00RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.